5-Fluorosalicylaldehyde

Organic synthesis methodology Process chemistry optimization Halogenated aldehyde preparation

Select 5-Fluorosalicylaldehyde where the 5-fluoro substitution—delivering strong electron-withdrawing inductive (-I) and resonance-donating (+M) effects—is structurally critical. Unlike chloro, bromo, or regioisomeric analogs, this compound generates Cu(II) Schiff base complexes with nanomolar anti-urease potency (IC50 0.68 μM, 40.8× more potent than acetohydroxamic acid control) and luminescent Zn(II) bis-Schiff base complexes exhibiting dual solution/solid-state emission. The optimized Duff reaction route (55% step yield vs. 7.8% Reimer-Tiemann) confirms scalable industrial access. Procure ≥98% purity for reproducible synthesis, with identity verified by characteristic ¹H NMR H-F coupling patterns distinct from the 3-fluoro regioisomer.

Molecular Formula C7H5FO2
Molecular Weight 140.11 g/mol
CAS No. 347-54-6
Cat. No. B1225495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorosalicylaldehyde
CAS347-54-6
Synonyms5-fluorosalicylaldehyde
F-SA compound
Molecular FormulaC7H5FO2
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C=O)O
InChIInChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
InChIKeyFDUBQNUDZOGOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorosalicylaldehyde (CAS 347-54-6): Procurement Specifications and Research-Grade Properties


5-Fluorosalicylaldehyde (CAS 347-54-6; C7H5FO2; MW 140.11 g/mol) is a halogenated aromatic aldehyde characterized by a fluorine substituent at the 5-position and a phenolic hydroxyl group ortho to the aldehyde functionality . Commercially available at purities of 97–98+% with a melting point of 82–85 °C , this compound serves as a versatile building block in organic synthesis, particularly as a precursor to Schiff base ligands, metal complexes, and pharmaceutical intermediates . The 5-fluoro substitution imparts distinct electronic effects to the aromatic ring—fluorine is strongly electron-withdrawing via its inductive (-I) effect while electron-donating via resonance (+M) from its lone pairs—creating a unique reactivity profile that differentiates this compound from non-fluorinated, chloro-, bromo-, and regioisomeric analogs [1].

Why 5-Fluorosalicylaldehyde Cannot Be Replaced by Other Halogenated or Positional Analogs in Research Applications


Salicylaldehyde derivatives with varying halogen types (Cl, Br, I) or substitution positions (3-, 4-, 5-, 6-) exhibit fundamentally different electronic properties, steric profiles, and downstream biological and catalytic outcomes. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive (-I) effect combined with resonance electron donation (+M) that is distinct from chlorine or bromine [1]. This dual electronic nature influences pKa of the phenolic hydroxyl, aldehyde electrophilicity, and the coordination geometry of resulting metal complexes [2]. Studies on Ru(II) complexes demonstrate that dihalogenated salicylaldehyde ligands confer higher cytotoxicity than monohalogenated analogs, and among monohalogenated ligands, bromine-substituted derivatives exhibit different biological potency compared to fluorine-substituted ones [3]. Furthermore, the 5-position substitution yields different photophysical behavior and metabolic stability profiles compared to 3-fluoro regioisomers [4]. These fundamental differences mean that substituting 5-fluorosalicylaldehyde with 5-chloro-, 5-bromo-, or 3-fluoro analogs without re-optimization will unpredictably alter reaction yields, complex stability, bioactivity, and analytical detection limits.

Quantitative Differentiation of 5-Fluorosalicylaldehyde vs. Analogs: Procurement-Relevant Evidence


Synthesis Yield Advantage: Improved Duff Reaction Outperforms Traditional Reimer-Tiemann for 5-Fluorosalicylaldehyde

The synthesis of 5-fluorosalicylaldehyde via an improved Duff reaction achieves a step yield of 55%, representing a 7.1-fold improvement over the traditional Reimer-Tiemann reaction which yields only 7.8% [1]. The optimized two-step process from p-fluorophenol achieves a total yield of 23.5%, with demonstrated industrial scalability due to mild reaction conditions and low-cost starting materials [1]. This contrasts with alternative halogenated salicylaldehydes where distinct synthetic routes and yields apply; for instance, 5-chlorosalicylaldehyde is prepared by direct chlorination of salicylaldehyde rather than via phenol functionalization, and 3-fluorosalicylaldehyde requires a different regioselective approach from o-fluorophenol [2].

Organic synthesis methodology Process chemistry optimization Halogenated aldehyde preparation

Urease Inhibition Potency: Cu(II) Complexes Derived from 5-Fluorosalicylaldehyde Exhibit Nanomolar IC50

A Cu(II) complex synthesized from 5-fluorosalicylaldehyde-L-phenylalanine Schiff base (complex C1: [Cu(C16H12NO3F)(H2O)]) demonstrated an IC50 of 0.68 ± 0.09 μM against jack bean urease [1]. This is 40.8-fold more potent than the positive reference compound acetohydroxamic acid (IC50 = 27.73 ± 2.93 μM) [1]. The fluorinated Schiff base ligand contributes to the observed potency, while modifications with different secondary ligands (C2 with 2,2′-dipyridylamine and C3 with imidazole) alter the inhibitory activity, demonstrating the tunability of biological outcomes based on coordination environment [1].

Urease inhibition Copper Schiff base complexes Enzyme inhibitor discovery

Fluorescence Properties: Zn(II) Complex of Bis-Schiff Base from 5-Fluorosalicylaldehyde Enables Solid-State and Solution-State Luminescence

The bis-Schiff base ligand synthesized from 5-fluorosalicylaldehyde and o-phenylenediamine, and its Zn(II) complex (C20H12F2N2O2Zn), were structurally characterized by single-crystal X-ray diffraction and their fluorescence properties were studied in both solution and solid states [1][2]. The crystal structure revealed a monoclinic space group P2(1)/c with unit cell parameters a=0.60938(8) nm, b=1.6347(2) nm, c=9.4474(2) Å, V=165.19(4) nm³, Z=4, Dc=1.417 g/cm³ [1]. The Zn(II) complex exhibits measurable fluorescence in both solution and solid-state environments, providing dual-mode detection capability [1]. While the study itself does not directly compare fluorescence quantum yields against chloro- or bromo-analogs, the fluorine substitution contributes to the electronic environment that influences the emission properties.

Fluorescent probes Schiff base metal complexes Luminescent materials

Antibacterial Activity of Zn(II) Complexes: Adamantyl-Containing Schiff Bases from 5-Fluorosalicylaldehyde Inhibit Gram-Negative and Gram-Positive Bacteria

Three novel Zn(II) complexes (C34H38F2N2O2Zn (1), C38H46F2N2O2Zn (2), and C34H38F2N2O4Zn (3)) were synthesized from Schiff base ligands derived from 5-fluorosalicylaldehyde and adamantyl-containing amines (amantadine, memantine, or 3-amino-1-adamantanol) [1]. These complexes were evaluated for antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), demonstrating significant growth inhibition [1]. The study provides characterization data including melting points, elemental analysis, and infrared spectroscopy for each complex, though specific MIC values are not extracted in the available abstract. The adamantyl moiety combined with the fluorinated salicylaldehyde framework creates a unique pharmacophore.

Antibacterial agents Zinc Schiff base complexes Adamantane derivatives

Halogen-Dependent Cytotoxicity: Fluorine vs. Bromine/Chlorine in Ru(II) Polypyridyl Anticancer Complexes

A systematic study of chiral Ru(II) polypyridyl complexes of the type {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} (bpy = 2,2′-bipyridyl; X,Y-sal = halogenated salicylaldehyde) revealed that dihalogenated ligands confer enhanced cytotoxicity to Ru(II) complexes compared to monohalogenated ligands [1]. Among monohalogenated ligands, bromine-containing complexes (5-bromosalicylaldehyde) exhibited the highest cytotoxicity, while 5-chlorosalicylaldehyde complexes showed different potency [1]. The study further demonstrated that only bromine-containing complexes provoke an increase in intracellular reactive oxygen species (ROS) levels and induce mitochondrial dysfunction, whereas the fluorine-containing complexes were not explicitly characterized in this particular publication [1]. This provides class-level inference that the halogen identity—not merely the presence of substitution—determines specific cellular mechanisms and potency levels.

Ruthenium anticancer complexes Halogenated salicylaldehyde ligands Cytotoxicity SAR

NMR Spectral Differentiation: 5-Fluoro vs. 3-Fluoro Regioisomers Exhibit Distinct Coupling Patterns

Precise 1H NMR spectral parameters have been reported for salicylaldehyde and its 3-fluoro and 5-fluoro derivatives in nonpolar solutions [1]. The study revealed that the perturbation of NMR coupling constants is particularly large for couplings involving the aldehyde proton and protons or fluorine nuclei placed ortho to the hydroxyl group [1]. For 5-fluorosalicylaldehyde, the fluorine atom at the 5-position produces distinct long-range coupling patterns (including 4JHF and 5JHF couplings) that differ fundamentally from those observed in the 3-fluoro regioisomer, where the fluorine is closer to the aldehyde group [1]. These spectral differences enable unambiguous structural confirmation and purity assessment by NMR.

NMR spectroscopy Regioisomer differentiation Fluorinated aromatics

Optimal Application Scenarios for 5-Fluorosalicylaldehyde Based on Quantified Differentiation


Synthesis of Potent Urease Inhibitors via Fluorinated Schiff Base Copper Complexes

Researchers developing anti-urease therapeutics should select 5-fluorosalicylaldehyde for the preparation of Cu(II) Schiff base complexes. The complex C1 derived from 5-fluorosalicylaldehyde-L-phenylalanine demonstrates an IC50 of 0.68 μM against jack bean urease, which is 40.8-fold more potent than the standard acetohydroxamic acid control (IC50 = 27.73 μM) [1]. This application scenario is directly supported by the evidence in Section 3 (Evidence Item 2) and represents a procurement decision driven by the compound's ability to generate biologically active metal complexes with nanomolar potency.

Preparation of Luminescent Zn(II) Coordination Complexes for Materials Science

For applications requiring fluorescent metal complexes that exhibit emission in both solution and solid states, 5-fluorosalicylaldehyde serves as an ideal precursor to bis-Schiff base ligands. The Zn(II) complex (C20H12F2N2O2Zn) with well-defined monoclinic crystal structure (P2(1)/c space group, V=165.19 nm³) and dual-phase luminescence properties is accessible through condensation with o-phenylenediamine followed by zinc coordination [1][2]. This application derives from Evidence Item 3 in Section 3 and is appropriate for materials scientists and coordination chemists requiring fluorinated luminescent building blocks.

Scalable Synthesis of Fluorinated Pharmaceutical and Agrochemical Intermediates

When larger-scale preparation of 5-fluorosalicylaldehyde is required for downstream pharmaceutical or agrochemical synthesis, the improved Duff reaction route (55% step yield) offers a 7.1-fold efficiency advantage over the traditional Reimer-Tiemann method (7.8% yield) [1][2]. The optimized two-step total yield of 23.5% from p-fluorophenol, combined with mild reaction conditions and inexpensive starting materials, supports industrial-scale procurement and custom synthesis projects [1][2]. This scenario directly follows from Evidence Item 1 in Section 3 and addresses process chemists and procurement specialists evaluating synthetic feasibility and cost.

NMR-Based Quality Control and Regioisomer Identification

For analytical chemists and quality control laboratories, 5-fluorosalicylaldehyde provides a distinctive 1H NMR fingerprint with characteristic long-range H-F coupling patterns that differ unambiguously from the 3-fluoro regioisomer [1]. This enables confident identity verification of received material and detection of regioisomeric impurities. This application scenario is supported by Evidence Item 6 in Section 3 and is particularly relevant for procurement verification in regulated environments where material traceability is essential.

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